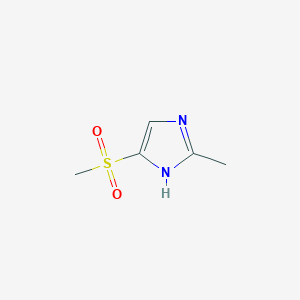

2-Methyl-4-(methylsulfonyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-methyl-5-methylsulfonyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c1-4-6-3-5(7-4)10(2,8)9/h3H,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLDOTRVHQHDLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(methylsulfonyl)-1H-imidazole typically involves the reaction of 2-methylimidazole with a sulfonating agent such as methylsulfonyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(methylsulfonyl)-1H-imidazole undergoes various types of chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler imidazole derivatives.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, alkylating agents, and acylating agents are used under conditions that may include solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced imidazole compounds, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-4-(methylsulfonyl)-1H-imidazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(methylsulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), by binding to the active site and preventing substrate access. Additionally, it may interact with cellular receptors and signaling pathways, leading to modulation of biological processes such as inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|---|

| 2-Methyl-4-(methylsulfonyl)-1H-imidazole | 2-CH₃, 4-SO₂CH₃ | Sulfonyl, Methyl | C₅H₈N₂O₂S | 160.19 |

| 2-Methyl-4-(trifluoromethyl)-1H-imidazole (CAS 33468-67-6) | 2-CH₃, 4-CF₃ | Trifluoromethyl, Methyl | C₅H₅F₃N₂ | 162.10 |

| 4-(Trifluoromethyl)-1H-imidazole (CAS 33468-69-8) | 4-CF₃ | Trifluoromethyl | C₄H₃F₃N₂ | 148.08 |

| 1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole | 1-(4-MePh-SO₂), 2-SMe, 4,5-dihydro | Aromatic sulfonyl, Thioether | C₁₁H₁₄N₂O₂S₂ | 270.37 |

| 1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-methylsulfanyl}-1H-benzimidazole | Complex substituents | Trifluoroethoxy, Benzimidazole | C₂₄H₂₃F₃N₄O₃S₂ | 544.59 |

Key Observations :

Electron-Withdrawing Groups :

- The sulfonyl group in this compound enhances polarity and stability compared to trifluoromethyl (CF₃) analogs (e.g., 33468-67-6) . CF₃ groups increase lipophilicity but reduce hydrogen-bonding capacity, impacting solubility and target binding .

- Thioether-containing analogs (e.g., ) exhibit lower oxidation stability due to sulfide susceptibility to oxidation, unlike sulfonyl groups .

Ring Saturation :

- 4,5-Dihydroimidazole derivatives (e.g., ) have partial saturation, increasing conformational flexibility but reducing aromatic stabilization compared to fully unsaturated imidazoles .

Aromatic vs.

Table 2: Comparative Physicochemical Data

| Compound Name | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) | Stability |

|---|---|---|---|---|

| This compound | 0.5–1.2 | Moderate (~10–20) | 180–200 (est.) | High (sulfonyl group) |

| 2-Methyl-4-(trifluoromethyl)-1H-imidazole | 1.8–2.5 | Low (~1–5) | 150–170 | Moderate (CF₃ hydrolysis) |

| 4-(Trifluoromethyl)-1H-imidazole | 1.0–1.5 | Moderate (~5–10) | 120–140 | Moderate |

| 1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole | 2.5–3.0 | Low (~0.5–2) | 160–180 | Low (sulfide oxidation) |

Key Findings :

- Solubility : The sulfonyl group in the target compound improves aqueous solubility compared to CF₃ analogs, aligning with its moderate LogP .

- Stability : Sulfonyl derivatives resist metabolic oxidation better than thioethers or CF₃-containing compounds, which may undergo hydrolysis or enzymatic degradation .

Biological Activity

2-Methyl-4-(methylsulfonyl)-1H-imidazole (CAS No. 205311-74-6) is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methylsulfonyl group, which is hypothesized to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer and inflammatory pathways.

Anti-Cancer Activity

Research indicates that compounds with imidazole scaffolds may exhibit significant anti-cancer properties. A study evaluating the compound's cytotoxicity demonstrated that it could inhibit the proliferation of breast cancer cell lines (e.g., MCF-7 and T47D) through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction |

| T47D | 4.5 | Cell cycle arrest |

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. The IC50 values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX Enzymes by this compound

| Enzyme | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| COX-1 | >10 | Aspirin | 0.5 |

| COX-2 | 0.04 | Celecoxib | 0.04 |

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Breast Cancer Study : In vitro assays demonstrated that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 cells, with morphological changes indicative of apoptosis observed under microscopy .

- Inflammation Model : In vivo studies using carrageenan-induced paw edema models showed that the compound significantly reduced inflammation compared to controls, suggesting potential therapeutic applications in inflammatory diseases .

- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to COX-2, providing insights into its mechanism of action at the molecular level .

Structure-Activity Relationships (SAR)

The presence of the methylsulfonyl group appears to enhance the biological activity of imidazole derivatives. SAR studies indicate that modifications on the imidazole ring can lead to variations in potency and selectivity towards specific targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Methyl-4-(methylsulfonyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via multi-step reactions involving sulfonylation and cyclization. For example, the methylsulfonyl group can be introduced using methanesulfonyl chloride under basic conditions. Optimization involves varying catalysts (e.g., K₂CO₃ or NaH) and solvents (DMF or THF) to improve yield and purity. Reaction progress is monitored via TLC or HPLC, and intermediates are purified using column chromatography .

- Data Example : In a study, yields increased from 45% to 72% when switching from DCM to DMF as the solvent, attributed to improved solubility of intermediates .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For instance, the methylsulfonyl group exhibits distinct deshielded proton signals at δ 3.2–3.5 ppm .

- Crystallography : Single-crystal X-ray diffraction provides precise bond lengths and angles. A reported structure showed a dihedral angle of 12.3° between the imidazole ring and the methylsulfonyl group, influencing molecular packing .

- Data Table :

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C-S bond length | 1.76 | |

| N-C-S angle | 105.2° |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Methodology :

- Substituent Variation : Modify the methylsulfonyl group (e.g., replacing with trifluoromethyl or halogenated groups) and test activity in bioassays (e.g., enzyme inhibition).

- Biological Testing : Use in vitro assays (e.g., 15-lipoxygenase inhibition) to correlate structural changes with activity. Derivatives with bulkier substituents showed reduced activity due to steric hindrance .

Q. What computational strategies are used to predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Tools like AutoDock Vina simulate binding to active sites (e.g., 15LOX/PEBP1 complex). The methylsulfonyl group forms hydrogen bonds with Arg404, critical for selectivity .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. A computed HOMO energy of -6.2 eV suggests nucleophilic attack susceptibility at the imidazole ring .

Q. How can contradictions in reported biological activities of this compound be resolved?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., pH, temperature) across studies. For example, herbicidal activity in maize () vs. antiferroptotic effects ( ) may arise from species-specific target interactions.

- Dose-Response Curves : Re-evaluate IC₅₀/EC₅₀ values under standardized protocols. Discrepancies in cytotoxicity (e.g., LC₅₀ ranging from 10–100 µM) may reflect cell line variability .

Methodological Guidelines

- Synthesis Optimization : Use a 1:1.2 molar ratio of imidazole precursor to methanesulfonyl chloride in DMF at 0°C → RT for 24 hours .

- Crystallization : Grow single crystals via slow evaporation in ethanol/water (7:3 v/v) to obtain diffraction-quality samples .

- Bioactivity Testing : Pre-incubate compounds with target enzymes (e.g., 15LOX) for 30 minutes at 37°C before initiating reactions with arachidonic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.